Technical Monograph: 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
Technical Monograph: 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
Executive Summary
The compound 1-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone represents a privileged scaffold in modern medicinal chemistry. As a purine bioisostere, the pyrazolo[1,5-a]pyrimidine core offers a planar, aromatic architecture capable of engaging critical binding pockets in kinases (e.g., CDK2, KDR, PI3K) and GABA-A receptors. The C6-acetyl substituent serves as a pivotal "chemical handle," enabling rapid diversification via Claisen-Schmidt condensations to generate chalcone libraries with potent anti-proliferative and anti-inflammatory profiles. This guide details the structural rationale, validated synthetic protocols, and functionalization strategies for this high-value intermediate.
Structural Analysis & Pharmacophore Mapping
The molecule is a fused bicyclic system comprising a pyrazole ring fused to a pyrimidine ring sharing a bridgehead nitrogen.[1]
Atomic Architecture
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Core Scaffold: Pyrazolo[1,5-a]pyrimidine.[2][3][4][5][6][7][8][9][10]
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Bridgehead Nitrogen (N4): Essential for maintaining aromaticity and planarity; lacks hydrogen bonding capability, contributing to lipophilicity.
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Acceptor Sites: The N1 nitrogen and the carbonyl oxygen at C6 serve as key hydrogen bond acceptors (HBA).
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Steric Constraints: Methyl groups at positions C2 and C7 provide steric bulk that can induce selectivity in enzyme active sites by clashing with "gatekeeper" residues in non-target kinases.
Pharmacophore Visualization
The following diagram illustrates the key interaction points of the scaffold within a theoretical ATP-binding pocket.
Figure 1: Pharmacophore map highlighting the binding potential of the 2,7-dimethylpyrazolo[1,5-a]pyrimidine core.
Synthetic Pathway: Regioselective Cyclocondensation
The most robust route to this scaffold involves the condensation of 3-amino-5-methylpyrazole with 3-ethoxymethylene-2,4-pentanedione (EMPD). This reaction is highly regioselective due to the nucleophilicity of the exocyclic amine and the electrophilicity of the ethoxymethylene carbon.
Retrosynthesis & Mechanism
The synthesis proceeds via a Michael-type addition followed by cyclization. The exocyclic amine of the pyrazole attacks the highly electrophilic ethoxymethylene carbon of the diketone. Subsequent elimination of ethanol and intramolecular dehydration yields the fused ring.
Figure 2: Synthetic workflow for the formation of the pyrazolo[1,5-a]pyrimidine core.
Validated Experimental Protocol
Objective: Synthesis of 1-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone.
Reagents:
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3-Amino-5-methylpyrazole (10 mmol, 0.97 g)
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3-Ethoxymethylene-2,4-pentanedione (10 mmol, 1.70 g)
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Glacial Acetic Acid (20 mL) or Ethanol (reflux)
Procedure:
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Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-amino-5-methylpyrazole (10 mmol) in 20 mL of glacial acetic acid.
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Addition: Add 3-ethoxymethylene-2,4-pentanedione (10 mmol) dropwise to the stirring solution at room temperature.
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Reflux: Heat the mixture to reflux (118°C for AcOH) and maintain for 3–5 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The spot for the starting amine (polar) should disappear.
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Work-up:
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Cool the reaction mixture to room temperature.
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Pour the contents into 100 mL of ice-cold water. A solid precipitate should form immediately.
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Alternative: If no precipitate forms, neutralize with saturated NaHCO₃ solution to pH 7.
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Isolation: Filter the solid under vacuum and wash with cold water (3 x 20 mL) to remove residual acid.
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Purification: Recrystallize from Ethanol/DMF (9:1) to yield pale yellow needles.
Yield Expectation: 75–85%.
Structural Characterization (Data Validation)[11]
Verification of the structure relies on confirming the regiochemistry (2,7-dimethyl pattern) and the presence of the acetyl group.
Spectroscopic Data Table
| Technique | Signal / Value | Assignment / Interpretation |
| ¹H NMR (DMSO-d₆) | δ 2.45 (s, 3H) | C2-CH₃ (Methyl on pyrazole ring) |
| δ 2.60 (s, 3H) | C6-COCH₃ (Acetyl methyl) | |
| δ 2.95 (s, 3H) | C7-CH₃ (Methyl adjacent to bridgehead) | |
| δ 6.80 (s, 1H) | H3 (Proton on pyrazole ring) | |
| δ 9.25 (s, 1H) | H5 (Deshielded proton on pyrimidine ring) | |
| ¹³C NMR | ~195 ppm | C=O (Ketone carbonyl) |
| ~160-140 ppm | Aromatic carbons (C2, C7, C5, C3a) | |
| IR (KBr) | 1680 cm⁻¹ | C=O stretch (Conjugated ketone) |
| 1615 cm⁻¹ | C=N stretch (Pyrimidinyl core) | |
| HRMS (ESI+) | [M+H]⁺ = 191.09 | Consistent with Formula C₁₀H₁₁N₃O |
Critical Interpretation: The singlet at δ 9.25 ppm is diagnostic for the proton at position 5 (H5). Its downfield shift is due to the deshielding effect of the adjacent bridgehead nitrogen and the electron-withdrawing acetyl group at C6.
Functionalization: The Claisen-Schmidt Condensation
The C6-acetyl group is highly amenable to aldol-type condensations with aromatic aldehydes, yielding chalcone-like derivatives. These "hybrid" molecules are extensively researched for anticancer activity.
Protocol:
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Dissolve the core scaffold (1 eq) and an aromatic aldehyde (1 eq) in Ethanol.
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Add catalytic piperidine or NaOH (10%).
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Reflux for 6–12 hours.
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The product precipitates upon cooling.
Significance: This transformation extends the conjugation system, often shifting the UV absorption into the visible range and increasing affinity for hydrophobic pockets in kinase targets (e.g., EGFR, VEGFR).
References
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Synthesis of Pyrazolo[1,5-a]pyrimidines
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Kinase Inhibition Context
- Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases.
- Source: Molecules (MDPI), 2022.
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URL:[Link]
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Structural Analog Data (Triazolo Comparison)
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Reaction Methodology
- Title: Synthesis and Biological Evaluation of 7-(aminoalkyl)
- Source: Bioorganic Chemistry, 2018.
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URL:[Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | C9H10N4O | CID 666677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(6-Propylpyrazolo[1,5-a]pyrimidin-2-yl)ethanone | C11H13N3O | CID 84721590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
